(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Brand Name: Vulcanchem
CAS No.: 121351-12-0
VCID: VC0056397
InChI: InChI=1S/C6H8O5/c7-2-1-10-5-3(8)6(9)11-4(2)5/h2-5,7-8H,1H2/t2-,3+,4-,5-/m1/s1
SMILES: C1C(C2C(O1)C(C(=O)O2)O)O
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol

(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one

CAS No.: 121351-12-0

Main Products

VCID: VC0056397

Molecular Formula: C6H8O5

Molecular Weight: 160.12 g/mol

(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one - 121351-12-0

CAS No. 121351-12-0
Product Name (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
IUPAC Name (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Standard InChI InChI=1S/C6H8O5/c7-2-1-10-5-3(8)6(9)11-4(2)5/h2-5,7-8H,1H2/t2-,3+,4-,5-/m1/s1
Standard InChIKey PTAYTAIUBPJLNO-KKQCNMDGSA-N
Isomeric SMILES C1[C@H]([C@@H]2[C@H](O1)[C@@H](C(=O)O2)O)O
SMILES C1C(C2C(O1)C(C(=O)O2)O)O
Canonical SMILES C1C(C2C(O1)C(C(=O)O2)O)O
Synonyms D-Mannonic acid, 3,6-anhydro-, gamma-lactone (9CI)
PubChem Compound 13628070
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator